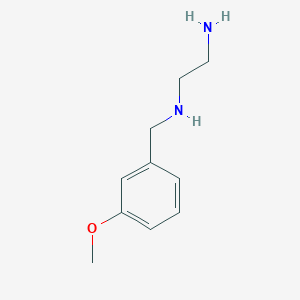

N-(3-Methoxybenzyl)ethane-1,2-diamine

Description

Chemical Identity and Nomenclature

N-(3-Methoxybenzyl)ethane-1,2-diamine possesses a well-defined chemical identity characterized by multiple systematic nomenclature designations. The compound is officially registered under Chemical Abstracts Service number 1048675-29-1, providing its unique molecular identifier within the chemical literature. The International Union of Pure and Applied Chemistry systematic name for this compound is N~1~-(3-methoxybenzyl)-1,2-ethanediamine, which accurately describes its structural composition.

The molecular formula C₁₀H₁₆N₂O encompasses ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 180.25 grams per mole. The compound's chemical structure can be represented through the Simplified Molecular Input Line Entry System notation as NCCNCC1=CC=CC(OC)=C1, which provides a comprehensive description of its connectivity pattern.

Alternative nomenclature designations include 1,2-ethanediamine, N-[(3-methoxyphenyl)methyl]- and N'-(3-methoxyphenyl)methyl]ethane-1,2-diamine, reflecting different systematic naming conventions. The compound is also referenced through its MDL number MFCD04352781, which serves as an additional database identifier.

Historical Context of Diamine Research

The development of diamine chemistry traces its origins to early twentieth-century investigations into antihistaminic compounds and their therapeutic applications. Ethylenediamine, the parent compound of this compound, emerged as a fundamental building block following the pioneering work of research biologist Bernard N. Halpern, who first discovered antihistamines with clinically viable safety profiles. Halpern's formulation of Antergan (phenbenzamine; N1N-dimethyl-N1-benzyl-N-phenyl-ethylenediamine) in 1942 established the foundation for ethylenediamine-derived pharmaceutical compounds.

The historical significance of ethylenediamine extends beyond pharmaceutical applications, encompassing its role as a versatile synthetic intermediate in industrial chemistry. Ethylenediamine production reached approximately 500,000 tonnes in 1998, demonstrating its widespread commercial importance. The compound's recognition as the first member of the polyethylene amines family established its position as a cornerstone in amine chemistry.

Contemporary diamine research has evolved to encompass biosynthetic approaches, reflecting growing emphasis on sustainable chemical production. Recent investigations have focused on developing microbial factories, such as Escherichia coli and Corynebacterium glutamicum, for diamine biosynthesis. These efforts represent a paradigm shift from traditional petroleum-based chemical refining methods toward renewable resource utilization.

The emergence of bio-based diamine production technologies addresses contemporary challenges including resource depletion, climate change, and environmental pollution concerns. Research progress in diamine biosynthesis has demonstrated the feasibility of producing various diamines through metabolic engineering and biocatalysis approaches. These developments underscore the continuing evolution of diamine chemistry from its historical pharmaceutical origins to modern sustainable production methodologies.

Physicochemical Characterization

This compound exhibits distinctive physicochemical properties that reflect its hybrid aromatic-aliphatic structure. The compound's molecular architecture incorporates a methoxybenzyl aromatic ring system connected to an ethylenediamine backbone, creating unique electronic and steric characteristics. The International Chemical Identifier representation 1S/C10H16N2O/c1-13-10-4-2-3-9(7-10)8-12-6-5-11/h2-4,7,12H,5-6,8,11H2,1H3 provides detailed atomic connectivity information.

Commercial preparations of this compound typically achieve purity levels of 95% or higher, indicating well-established purification methodologies. The compound's stereochemical properties include the presence of a chiral center in related derivatives, as evidenced by the existence of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine with CAS number 1213317-27-1. This stereoisomer possesses a molecular weight of 166.22 grams per mole and demonstrates the structural diversity possible within this chemical family.

The compound's structural features include two primary amine groups providing multiple coordination sites for metal complexation and hydrogen bonding interactions. The methoxy substituent at the 3-position of the benzyl ring introduces electron-donating properties that influence the compound's reactivity profile. These structural characteristics contribute to the compound's utility in coordination chemistry and organic synthesis applications.

Storage requirements for this compound include maintenance in dark environments under inert atmosphere conditions at temperatures between 2-8°C. These specifications reflect the compound's sensitivity to light and atmospheric oxidation, characteristics common among diamine compounds containing aromatic substituents.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position within organic chemistry as a representative member of the substituted ethylenediamine family. The compound's structural features render it particularly valuable for coordination chemistry applications, where the ethylenediamine moiety serves as a bidentate chelating ligand. Ethylenediamine derivatives are well-established as chelating ligands for coordination compounds, with the two nitrogen atoms donating their lone pairs of electrons to form stable metal complexes.

The compound's relevance extends to medicinal chemistry through its relationship to historical antihistamine development. Early ethylenediamine derivatives dominated pharmaceutical markets during the 1950s, including successful formulations such as Pyribenzamine (tripelennamine), Thenfadil, Phenergan, and Resistab. These compounds were extensively marketed for symptomatic relief of allergies, common colds, rhinitis, urticaria, and pruritus. The structural foundation provided by ethylenediamine derivatives continues to influence contemporary pharmaceutical design strategies.

Contemporary research applications of this compound encompass its utility as a synthetic intermediate in organic synthesis. The compound's dual amine functionality provides multiple reaction sites for further chemical modification, enabling the construction of more complex molecular architectures. The methoxybenzyl substituent introduces additional synthetic versatility through potential aromatic substitution reactions and functional group transformations.

The compound's significance also extends to materials science applications, where diamines serve as essential monomers for polyamide synthesis. Diamines function as platform chemicals with important industrial applications, including synthesis of pesticides, metal ion chelating agents, surfactants, and additives for motor oils and fuels. The development of bio-based diamine production methodologies represents a crucial advancement toward sustainable materials science, addressing environmental concerns associated with petroleum-based chemical manufacturing.

Properties

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-10-4-2-3-9(7-10)8-12-6-5-11/h2-4,7,12H,5-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIENRTVFLWKWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657492 | |

| Record name | N~1~-[(3-Methoxyphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048675-29-1 | |

| Record name | N~1~-[(3-Methoxyphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview:

- Reactants : 3-methoxybenzyl chloride and ethane-1,2-diamine

- Conditions : Typically conducted in polar aprotic solvents such as ethanol or methanol, with bases like sodium hydroxide or potassium carbonate to facilitate the substitution.

- Mechanism : Nucleophilic attack by the primary amine on the benzyl chloride's electrophilic carbon, displacing chloride and forming the desired secondary amine.

Typical Procedure:

- Dissolve 3-methoxybenzyl chloride in a suitable solvent.

- Add ethane-1,2-diamine dropwise under stirring.

- Maintain the reaction at room temperature or slightly elevated temperatures (25–50°C).

- Stir for 4–12 hours, monitoring progress via TLC or NMR.

- Quench the reaction, extract, and purify via distillation or recrystallization.

Data Table: Typical Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Ethanol, methanol |

| Base | Sodium hydroxide, potassium carbonate |

| Temperature | 25–50°C |

| Reaction Time | 4–12 hours |

| Yield | 70–85% |

Research Findings:

This method yields high purity products with minimal by-products, with yields often exceeding 80%. The reaction's efficiency is influenced by the molar ratios, solvent polarity, and temperature control.

Multi-step Synthesis via Aromatic Aldehydes and Diamines

An alternative approach involves initial formation of benzylidene derivatives followed by reduction, as detailed in the synthesis of related compounds.

Stepwise Process:

- Step 1 : Condensation of appropriate substituted aromatic aldehydes with ethylenediamine or 1,2-diaminopropane to form bis(substituted-benzylidene)ethane-1,2-diamines.

- Step 2 : Reduction of these bis(benzylidene) derivatives using sodium borohydride, yielding the N-(3-methoxybenzyl)ethane-1,2-diamine.

Reaction Data:

| Step | Conditions | Yield |

|---|---|---|

| Condensation with aldehyde | Reflux with benzene, molecular sieves, Dean-Stark apparatus | 80–85% (for specific derivatives) |

| Reduction with NaBH4 | Methanol/dichloromethane mixture, 15–18°C, 5 hours | 66–76% |

This method is advantageous for synthesizing derivatives with specific substituents on the aromatic ring, allowing structural customization.

Green and Catalytic Approaches

Recent advances emphasize environmentally friendly protocols, such as microwave-assisted synthesis and aqueous media, which enhance yields and reduce reaction times.

Microwave-Assisted Synthesis:

- Conducted in water or ethanol under microwave irradiation (200 W).

- Significantly reduces reaction time from hours to minutes.

- Yields of up to 92% have been reported, with high purity.

Aqueous Media:

- Reactions performed in water with ethylenediamine or diamines.

- Yields range from 66% to 76%, with the added benefit of being environmentally benign.

Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Nucleophilic substitution of benzyl chloride | Simple, high efficiency, scalable | Requires handling of benzyl chloride, which is volatile and corrosive | 70–85% |

| Multi-step condensation and reduction | Structural versatility, customization | Longer synthesis time, multi-step process | 66–85% |

| Microwave-assisted synthesis | Rapid, high yields, eco-friendly | Requires specialized equipment | Up to 92% |

| Green aqueous protocols | Environmentally friendly, cost-effective | Sometimes lower yields compared to traditional methods | 66–76% |

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(3-Methoxybenzyl)ethane-1,2-diamine serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions including oxidation, reduction, and substitution reactions. The compound's ability to undergo these reactions makes it valuable for synthesizing derivatives with enhanced biological activities.

Biology

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand that binds to specific receptors or enzymes, potentially modulating their activity. This property is crucial for understanding cellular processes such as signal transduction and gene expression.

Medicine

Research into this compound's therapeutic potential is ongoing. It has been identified as a promising scaffold for drug development targeting inflammatory diseases and pain management. Preliminary studies indicate that it may interact with biological targets involved in these pathways.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties contribute to the development of polymers and coatings that require specific chemical characteristics.

Case Study: Drug Development

A study explored the use of this compound as a precursor in synthesizing new analgesics. The compound's ability to modulate pain pathways was assessed through binding affinity studies with receptors involved in pain signaling.

| Compound Name | Target Pathway | Binding Affinity | Reference |

|---|---|---|---|

| This compound | Pain receptors | High |

Case Study: Enzyme Interaction

Another research highlighted the use of this compound to investigate its interaction with specific enzymes involved in metabolic processes.

| Enzyme | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome P450 | Inhibition | Decreased metabolic rate |

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(3-Methoxybenzyl)ethane-1,2-diamine

- CAS Number : 1048675-29-1

- Molecular Formula : C₁₀H₁₆N₂O

- Molecular Weight : 180.25 g/mol

- Structural Features : Comprises a 3-methoxybenzyl group attached to the primary amine of ethane-1,2-diamine. The methoxy group at the meta position of the benzyl ring influences electronic and steric properties .

Physicochemical Properties :

- Storage : Requires storage in a dark, inert atmosphere at 2–8°C to prevent degradation .

- Hazard Profile : Classified under GHS Hazard Statement H314 (causes severe skin burns and eye damage). Precautionary measures include avoiding inhalation and skin contact .

Comparison with Similar Compounds

Structural Analogues with Substituted Benzyl Groups

Key Differences :

- Electronic Effects : The meta-methoxy group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing fluorine in the 4-fluoro derivative.

- Biological Activity: The 2-methoxybenzyl analog () showed activity against Trypanosoma parasites, suggesting substituent position impacts efficacy .

Compounds with Bulky or Complex Substituents

Key Differences :

Schiff Base Derivatives

Key Differences :

Aliphatic Amines with Variable Chain Lengths

Key Differences :

Catalytically Active Derivatives

| Compound Name | Structure | Applications | Reference |

|---|---|---|---|

| N-Methyl-N',N''-tris(2-hydroxy-3,5-di-tert-butylbenzyl)ethane-1,2-diamine | Triphenolic ligand | CO₂ fixation catalysis (96% yield) . |

Key Differences :

- Coordination Sites: The target compound lacks phenolic -OH groups, limiting its utility in metal-mediated catalysis compared to triphenolic analogs .

Biological Activity

N-(3-Methoxybenzyl)ethane-1,2-diamine is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxybenzyl group attached to an ethane-1,2-diamine backbone. Its molecular formula is , and it has a molecular weight of approximately 180.25 g/mol. The presence of the methoxy group enhances its solubility in organic solvents and may influence its biological activity by increasing lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic regulation .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, it has shown potential in inhibiting tumor growth in vitro by interacting with pathways involved in cell proliferation and apoptosis. The compound's structural characteristics allow it to target specific cancer cell lines effectively.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties. Interaction studies have indicated that it could modulate inflammatory pathways by influencing the activity of cytokines and other mediators involved in inflammation . This makes it a candidate for further investigation in conditions characterized by chronic inflammation.

Case Study 1: Inhibition of Enzymatic Activity

A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders .

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

This table illustrates the significant reduction in enzyme activity at higher concentrations of the compound.

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound exhibited submicromolar cytotoxicity against B16 melanoma cells, indicating its potential as an anticancer agent .

Q & A

What are the established synthetic routes for N-(3-Methoxybenzyl)ethane-1,2-diamine, and how can reaction conditions be optimized for high yield?

Basic Research Question

The synthesis typically involves a Schiff base condensation between 3-methoxybenzaldehyde and ethane-1,2-diamine, followed by reduction. Key variables include solvent choice (e.g., dichloromethane or ethanol), temperature (room temperature or reflux), and reducing agents (e.g., sodium borohydride or catalytic hydrogenation). For purification, column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials .

Advanced Research Question

Optimization can be achieved via Design of Experiments (DoE) to evaluate the impact of parameters like molar ratios, solvent polarity, and catalyst loading. Computational tools (e.g., DFT calculations) may predict intermediate stability, guiding reagent selection. Evidence from substituted analogs suggests Mg-based reductants improve selectivity for secondary amines, minimizing byproducts like over-alkylated species .

How can structural characterization of this compound be performed to confirm purity and configuration?

Basic Research Question

Standard techniques include:

- NMR : and NMR to identify methoxy (-OCH), benzyl (aromatic protons), and ethylene-diamine backbone signals.

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks.

- Elemental Analysis : Confirmation of C, H, N composition .

Advanced Research Question

For stereochemical analysis, X-ray crystallography resolves spatial arrangements, as demonstrated in erbium complexes derived from similar diamines . Dynamic NMR can probe conformational flexibility, while IR spectroscopy detects hydrogen bonding in coordination compounds .

What thermodynamic properties are critical for handling this compound in experimental settings?

Basic Research Question

Key properties include vapor pressure, enthalpy of vaporization (), and thermal stability. Experimental data for analogous N-methyl-substituted ethane-1,2-diamines show values between 50–60 kJ/mol, measured via transpiration methods .

Advanced Research Question

Group-additivity (GA) and quantum-chemical (QC) methods validate experimental and predict phase behavior under varying pressures. These models are critical for designing distillation or sublimation protocols .

How does this compound function in coordination chemistry, and what ligand design principles apply?

Basic Research Question

The diamine acts as a bidentate ligand, coordinating through its two amine groups. In erbium(III) complexes, it stabilizes metal centers in tetraazabicyclo structures, enhancing luminescence properties .

Advanced Research Question

Modifying the methoxy group’s electronic effects (e.g., introducing electron-withdrawing substituents) alters metal-ligand bond strength. Spectroelectrochemical studies (e.g., cyclic voltammetry) quantify redox activity, guiding applications in catalysis or materials science .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Basic Research Question

Discrepancies may arise from impurities or assay variability. Reproducibility requires strict adherence to synthetic protocols and purity validation (HPLC ≥98%) .

Advanced Research Question

Meta-analysis of structure-activity relationships (SAR) identifies critical substituents. For example, 3,5-dimethoxy analogs show enhanced anticancer activity due to improved membrane permeability, as seen in quinoxaline-based pharmaceuticals .

What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent interactions, aiding in solvent selection for reactions .

What downstream applications are emerging for this compound in pharmaceutical research?

Advanced Research Question

The compound serves as a precursor for kinase inhibitors and targeted cancer therapies. Patent data highlight its incorporation into quinoxaline derivatives, which inhibit tumor growth via protein kinase modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.